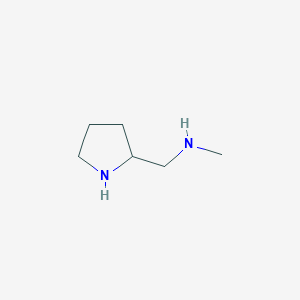

Methyl-pyrrolidin-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

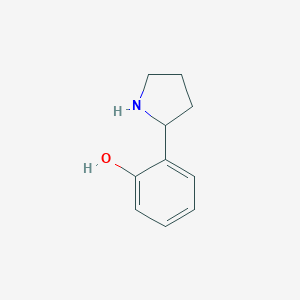

“Methyl-pyrrolidin-2-ylmethyl-amine” is a compound with the molecular formula C6H14N2 . It has a molecular weight of 114.19 g/mol . The IUPAC name for this compound is N-methyl-1-pyrrolidin-2-ylmethanamine .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 .Physical and Chemical Properties Analysis

“this compound” has several computed properties, including a molecular weight of 114.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It is a liquid at room temperature .Scientific Research Applications

Oxidative Transformation in Chemical Synthesis

Methyl-pyrrolidin-2-ylmethyl-amine plays a role in the oxidative transformation of cyclic amines to lactams. Lactams are crucial chemical feedstocks, and this transformation is efficiently catalyzed by CeO2-supported gold nanoparticles. For instance, the complete conversion of pyrrolidine, a cyclic secondary amine, was achieved under specified conditions, leading to a high yield of the lactam product, 2-pyrrolidone. This indicates the potential application of this compound in the field of chemical synthesis and material production (Dairo et al., 2016).

Fluorescent Sensing Technology

This compound derivatives are used in the development of fluorescent sensors. ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes, exhibit affinity for Zn(II) and display significant fluorescence turn-on upon Zn(II) addition. Such sensors are cell permeable and responsive in vivo, highlighting the utility of this compound in the development of biological imaging tools (Nolan et al., 2006).

Biochemical and Industrial Relevance

This compound is a fundamental structural subunit in many significant biological molecules like heme and chlorophyll. It's also involved in several synthetic reactions crucial for producing a wide array of pyrrole derivatives. These derivatives have applications ranging from intermediates, wetting agents, solvents with relatively low toxicity, to components in electrically conducting films (Anderson & Liu, 2000).

Future Directions

Biochemical Analysis

Cellular Effects

Related pyrrolidinone compounds have been shown to have various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . It’s plausible that Methyl-pyrrolidin-2-ylmethyl-amine may have similar effects, but specific studies are needed to confirm this.

Metabolic Pathways

A study has shown that N-methyl-2-pyrrolidone, a related compound, is metabolized in humans, with the majority of the metabolites being excreted in urine .

Properties

IUPAC Name |

N-methyl-1-pyrrolidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAIQDUWJODKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338676 |

Source

|

| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129263-70-3 |

Source

|

| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)